

# physical and chemical properties of 4-Fluoro-2-hydroxyquinoline

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## Compound of Interest

Compound Name: 4-Fluoro-2-hydroxyquinoline

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## An In-depth Technical Guide to 4-Fluoro-2-hydroxyquinoline

Disclaimer: Experimental data specifically for **4-Fluoro-2-hydroxyquinoline** is limited in publicly available literature. The information presented in this guide is a consolidation of data from closely related isomers and analogous compounds. Researchers should validate this information through experimental studies for **4-Fluoro-2-hydroxyquinoline**.

## Introduction

Quinolone derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic antibacterial agents. The introduction of a fluorine atom into the quinoline ring, creating fluoroquinolones, marked a substantial advancement in the development of broad-spectrum antibiotics.[1][2] 4-Hydroxyquinolines, and their tautomeric 4-quinolone forms, are key pharmacophores in numerous biologically active molecules, exhibiting a wide range of activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] This technical guide focuses on the physical and chemical properties of **4-Fluoro-2-hydroxyquinoline**, a member of this important class of compounds. Due to the scarcity of direct experimental data, this guide leverages information from closely related isomers to provide a comprehensive overview for researchers, scientists, and drug development professionals.

## Physicochemical Properties

The physicochemical properties of **4-Fluoro-2-hydroxyquinoline** are crucial for understanding its behavior in biological and chemical systems. The following tables summarize the available and estimated data based on its isomers.

Table 1: Physical Properties of **4-Fluoro-2-hydroxyquinoline** and Related Isomers

Property	4-Fluoro-2-hydroxyquinoline	6-Fluoro-4-hydroxy-2-methylquinoline	8-Fluoro-4-hydroxyquinoline
Molecular Formula	C <sub>9</sub> H <sub>6</sub> FNO	C <sub>10</sub> H <sub>8</sub> FNO[4]	C <sub>9</sub> H <sub>6</sub> FNO
Molecular Weight	163.15 g/mol	177.18 g/mol [4]	163.15 g/mol
Appearance	Not Available	White to Almost White Powder to Crystal[4]	Powder
Melting Point	Not Available	273-277 °C[4]	278-282 °C
Boiling Point	Not Available	316.7±37.0°C at 760 mmHg[4]	Not Available
Solubility	Not Available	No information available[5]	Not Available
pKa	Not Available	Not Available	Not Available

Table 2: Spectroscopic Data of **4-Fluoro-2-hydroxyquinoline** and Related Isomers

Spectroscopy	4-Fluoro-2-hydroxyquinoline	Related Compounds (Isomers/Analogues)
1H NMR	Not Available	For a related 6,7-difluoro-4-hydroxyquinoline derivative, the hydroxyl proton appears downfield as a broad signal around 13.16 ppm.[1] Aromatic protons typically appear between 7.00 and 8.00 ppm.[1]
13C NMR	Not Available	For a related 6,7-difluoro-4-hydroxyquinoline derivative, the C-OH carbon signal is observed in the downfield region at approximately 167.73 ppm.[1]
19F NMR	Not Available	For a related 6,7-difluoro-4-hydroxyquinoline derivative, fluorine signals appear between -115 and -138 ppm.[1]
Mass Spectrometry	Not Available	The molecular ion peak is expected at m/z 163.15. Fragmentation patterns of fluoroquinolones often involve the loss of peripheral groups and rearrangement of the heterocyclic ring.[6]
IR Spectroscopy	Not Available	For related 4-hydroxy-2-oxo-quinoline derivatives, characteristic peaks are observed for C=O stretching, N-H stretching, and aromatic C-H stretching.[7]

## Chemical Properties and Reactivity

**4-Fluoro-2-hydroxyquinoline** is expected to exhibit reactivity characteristic of the 2-hydroxyquinoline scaffold. It exists in tautomeric equilibrium with its 2-quinolone form. The hydroxyl group can undergo O-alkylation and O-acylation reactions. The quinoline ring is susceptible to electrophilic substitution reactions, with the position of substitution influenced by the existing substituents. The fluorine atom at the 4-position is a weak deactivator and will influence the regioselectivity of such reactions. The reactivity of the related 4-halo-2-aminoquinolines has been studied, providing insights into potential synthetic transformations.

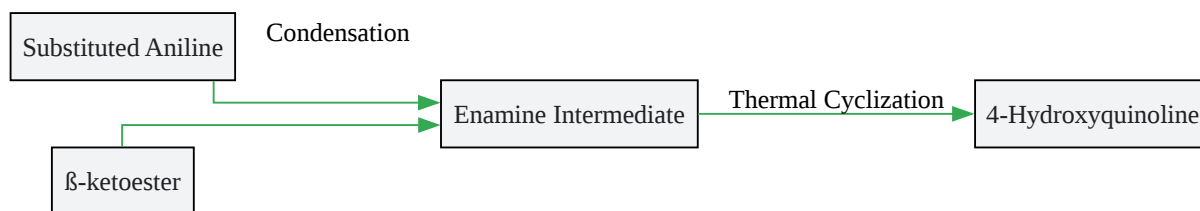
## Experimental Protocols

While specific protocols for **4-Fluoro-2-hydroxyquinoline** are not readily available, the following are generalized experimental procedures for the synthesis and analysis of related hydroxyquinoline derivatives that can be adapted.

### Synthesis: Conrad-Limpach Reaction

A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[8]

Reaction Scheme:



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Caption: General workflow for the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Methodology:

- **Enamine Formation:** A substituted aniline (e.g., 3-fluoroaniline for the synthesis of **4-fluoro-2-hydroxyquinoline**) is reacted with a β-ketoester (e.g., diethyl malonate) in a suitable

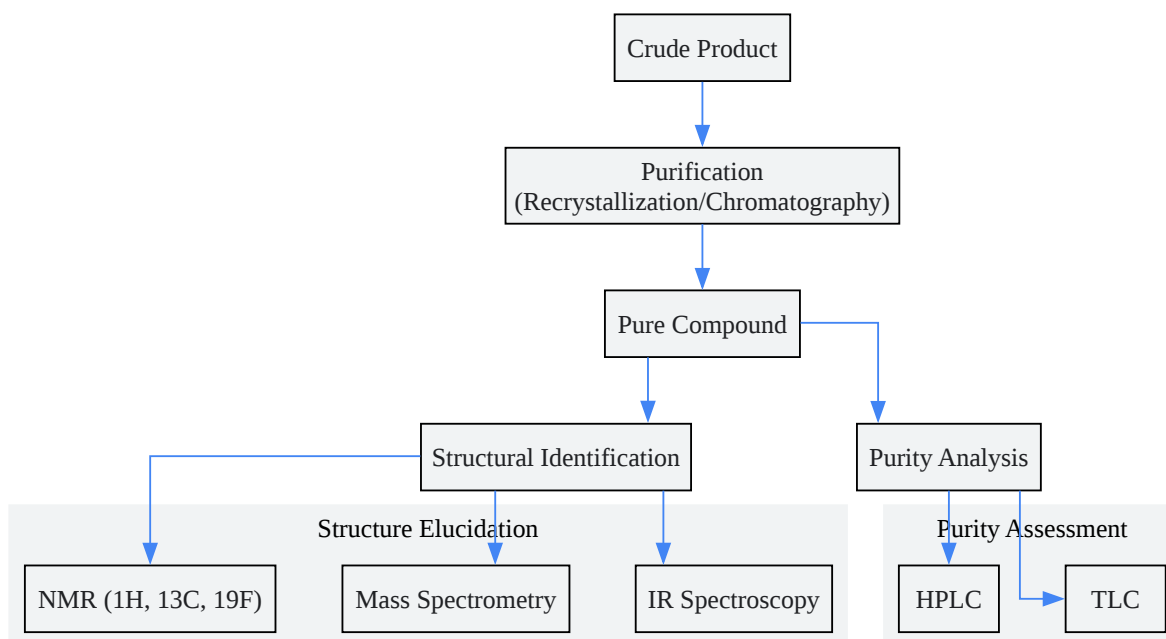
solvent, often with an acid catalyst. The mixture is heated to drive off water and form the enamine intermediate.

- **Cyclization:** The enamine intermediate is heated to a high temperature (typically  $>250\text{ }^{\circ}\text{C}$ ) in a high-boiling solvent like diphenyl ether to induce cyclization and form the 4-hydroxyquinoline product.
- **Purification:** The product is isolated by cooling the reaction mixture, followed by filtration and washing with a suitable solvent. Further purification can be achieved by recrystallization or column chromatography.

## Analytical Methods

The characterization of **4-Fluoro-2-hydroxyquinoline** would involve a combination of spectroscopic and chromatographic techniques.

Analytical Workflow:



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Caption: General analytical workflow for the characterization of a synthesized quinoline derivative.

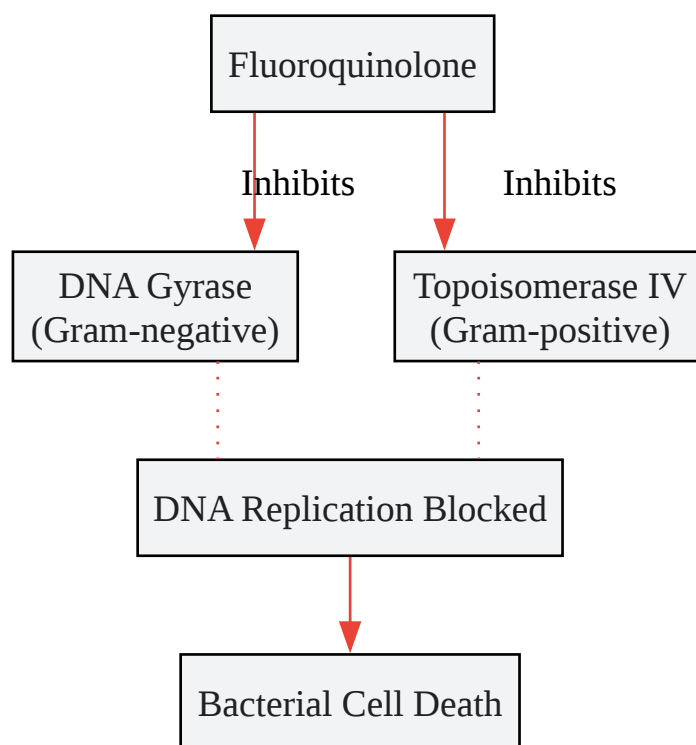
Methodologies:

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is commonly used for the analysis of fluoroquinolones.[9] A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection can be achieved using UV-Vis or fluorescence detectors.[9]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a sensitive technique for the determination of the molecular weight and fragmentation pattern of fluoroquinolones.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR are essential for the structural elucidation of fluorinated quinolines.[1]
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[7]

## Biological Activity and Mechanism of Action

While the specific biological activity of **4-Fluoro-2-hydroxyquinoline** has not been extensively reported, as a fluoroquinolone derivative, it is anticipated to exhibit antibacterial properties. The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, transcription, and repair.

Fluoroquinolone Mechanism of Action:



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Caption: General mechanism of action for fluoroquinolone antibiotics.

The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in bacterial cell death. The presence and position of the fluorine atom are known to significantly enhance the antibacterial activity of quinolones.[1]

## Conclusion

**4-Fluoro-2-hydroxyquinoline** is a member of the medically important class of fluoroquinolones. While specific experimental data for this isomer is scarce, this guide provides a comprehensive overview of its expected physical and chemical properties, along with general protocols for its synthesis and analysis, based on data from closely related compounds. Further experimental investigation is necessary to fully characterize **4-Fluoro-2-hydroxyquinoline** and to explore its potential as a therapeutic agent. This guide serves as a valuable resource for researchers initiating studies on this and other novel fluoroquinolone derivatives.

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